molecular formula C17H18N2O3S B2647483 4-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide CAS No. 921915-54-0

4-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Cat. No.: B2647483
CAS No.: 921915-54-0
M. Wt: 330.4
InChI Key: RCEFILBLBGRPBL-UHFFFAOYSA-N
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Description

4-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is an organic compound belonging to the class of aminobenzenesulfonamides. These compounds are characterized by the presence of a benzenesulfonamide moiety with an amine group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

Antimicrobial Applications

Sulfonamides are recognized for their bacteriostatic properties, primarily through the inhibition of bacterial folic acid synthesis. The specific compound has been evaluated for its antimicrobial efficacy against various pathogens.

Case Studies

  • Synthesis and Evaluation :
    • A study synthesized a series of sulfonamide derivatives, including 4-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide, and tested them against several bacterial strains. Results indicated significant antimicrobial activity, particularly against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like Gentamicin and Ampicillin .
  • Mechanism of Action :
    • The compound acts by inhibiting dihydropteroate synthase (DHPS), a critical enzyme in the folate synthesis pathway in bacteria. This mechanism was confirmed through in vitro assays that demonstrated its ability to disrupt bacterial growth effectively .

Anti-inflammatory Applications

Recent research has also highlighted the potential of this compound in the field of inflammation.

Case Studies

  • BRD4 Inhibition :
    • A study reported that derivatives of this compound exhibited selective inhibition of the bromodomain-containing protein 4 (BRD4), which plays a significant role in inflammatory processes. The compounds demonstrated promising anti-inflammatory activity both in vitro and in vivo .
  • Comparative Studies :
    • Comparative analysis with other known anti-inflammatory agents showed that this sulfonamide derivative could reduce inflammatory markers more effectively than some conventional treatments, suggesting its potential as a therapeutic agent in inflammatory diseases .

Summary of Findings

Application AreaKey Findings
AntimicrobialSignificant activity against E. coli and S. aureus; effective DHPS inhibitor
Anti-inflammatorySelective BRD4 inhibition; reduced inflammatory markers compared to standards

Mechanism of Action

The mechanism of action of 4-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other aminobenzenesulfonamides and quinoline derivatives, such as:

Uniqueness

4-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Biological Activity

4-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic implications of this compound based on available literature.

Chemical Structure and Properties

The compound’s structure can be outlined as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H16N2O3S
  • Molecular Weight : 304.36 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including our compound of interest. For instance:

  • In vitro Studies : Compounds similar to this compound have been shown to inhibit the growth of various cancer cell lines. A related benzene sulfonamide demonstrated an IC50 value of 0.58 μM against pancreatic cancer cells (UM16), indicating significant potency in inhibiting cell proliferation .
CompoundCell LineIC50 (μM)
4-methyl-N-(1-methyl-2-oxo...)UM16 (Pancreatic)0.58
Related CompoundMIA PaCa-20.1185

The mechanisms through which these compounds exert their effects can include:

  • Inhibition of Mitochondrial Function : Similar compounds have been shown to deplete ATP production by targeting mitochondrial respiration pathways .
  • Cell Cycle Arrest : Certain derivatives induce cell cycle arrest at the G2/M phase and activate apoptosis pathways in cancer cells .

Case Studies

A study published in Molecular Cancer Therapeutics explored the effects of various sulfonamides on different cancer types. The results indicated that the presence of specific functional groups significantly enhanced activity against breast (MCF-7) and lung (A549) cancer cells. The study noted that modifications to the benzene ring often led to improved potency and selectivity .

Table of Selected Case Studies

Study ReferenceCompound TestedCancer TypeObserved Effect
Benzene SulfonamidePancreaticGrowth Inhibition (IC50: 0.58 μM)
Sulfonamide DerivativeBreast (MCF-7)Induced Apoptosis
Benzene SulfonamideLung (A549)Cell Cycle Arrest

Properties

IUPAC Name

4-methyl-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-12-3-7-15(8-4-12)23(21,22)18-14-6-9-16-13(11-14)5-10-17(20)19(16)2/h3-4,6-9,11,18H,5,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEFILBLBGRPBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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